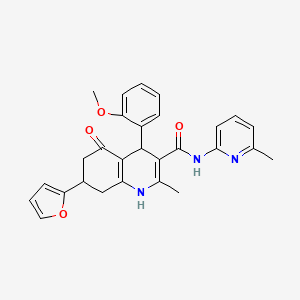![molecular formula C21H23ClN4O5 B4172902 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4172902.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as NPC-15199, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. NPC-15199 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide exerts its effects through the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer cells and is involved in promoting cell survival and proliferation. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases and other proteins involved in cell motility. In models of neurodegenerative diseases, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to reduce oxidative stress, inflammation, and neuronal cell death. Additionally, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus by targeting viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. It has been shown to have a favorable pharmacokinetic profile and can be administered orally or intravenously. However, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has some limitations, including its poor solubility in water and its instability in acidic conditions. It also has a short half-life in vivo, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide. One potential direction is to investigate its efficacy in combination with other drugs or therapies for cancer and neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties.
Applications De Recherche Scientifique
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, lung, and leukemia. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have antiviral activity against hepatitis C virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5/c1-2-21(28)25-11-9-24(10-12-25)17-8-7-15(22)13-16(17)23-20(27)14-31-19-6-4-3-5-18(19)26(29)30/h3-8,13H,2,9-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHVZWUJZIIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride](/img/structure/B4172832.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4172840.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172845.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4172863.png)
![4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4172864.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4172873.png)
![3-(2-furyl)-12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4172878.png)
![N-(2-bromo-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4172890.png)
![11-(4-hydroxy-3-methoxyphenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4172893.png)
![N,N'-1,5-pentanediylbis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4172899.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide](/img/structure/B4172906.png)
![7-[2-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4172911.png)

![N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4172929.png)